N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Thiophene-2-Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the 4-Methoxyphenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving piperidine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the thiophene-2-sulfonyl group can enhance binding affinity through additional interactions. The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-METHOXYPHENYL)METHYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)-2-methoxyacetamide
- N-(4-Methoxyphenyl)-N-methylacetamide
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiophene-2-sulfonyl group and the piperidine ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-16-8-6-14(7-9-16)12-19-18(21)15-4-2-10-20(13-15)26(22,23)17-5-3-11-25-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLOADFWAKOHDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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